Ethyl 4-[2-(3-chlorophenoxy)ethyl]piperazine-1-carboxylate ethanedioate
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Overview
Description
ETHYL 4-[2-(3-CHLOROPHENOXY)ETHYL]PIPERAZINE-1-CARBOXYLATE; OXALIC ACID is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, an ethyl ester group, and a chlorophenoxyethyl moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(3-CHLOROPHENOXY)ETHYL]PIPERAZINE-1-CARBOXYLATE typically involves the reaction of 3-chlorophenol with ethylene oxide to form 3-chlorophenoxyethanol. This intermediate is then reacted with piperazine to yield 4-[2-(3-chlorophenoxy)ethyl]piperazine. The final step involves the esterification of this intermediate with ethyl chloroformate to produce the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(3-CHLOROPHENOXY)ETHYL]PIPERAZINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
ETHYL 4-[2-(3-CHLOROPHENOXY)ETHYL]PIPERAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(3-CHLOROPHENOXY)ETHYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The chlorophenoxyethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[2-(4-CHLOROPHENOXY)ETHYL]PIPERAZINE-1-CARBOXYLATE
- ETHYL 4-[2-(2-CHLOROPHENOXY)ETHYL]PIPERAZINE-1-CARBOXYLATE
- ETHYL 4-[2-(3-BROMOPHENOXY)ETHYL]PIPERAZINE-1-CARBOXYLATE
Uniqueness
ETHYL 4-[2-(3-CHLOROPHENOXY)ETHYL]PIPERAZINE-1-CARBOXYLATE is unique due to the specific positioning of the chlorophenoxy group, which imparts distinct chemical and biological properties. This positioning influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H23ClN2O7 |
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Molecular Weight |
402.8 g/mol |
IUPAC Name |
ethyl 4-[2-(3-chlorophenoxy)ethyl]piperazine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C15H21ClN2O3.C2H2O4/c1-2-20-15(19)18-8-6-17(7-9-18)10-11-21-14-5-3-4-13(16)12-14;3-1(4)2(5)6/h3-5,12H,2,6-11H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
PSNFGJFEUGZKBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCOC2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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